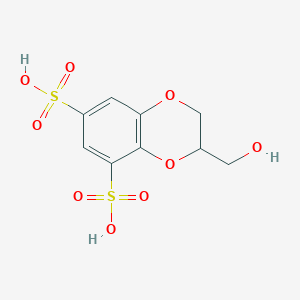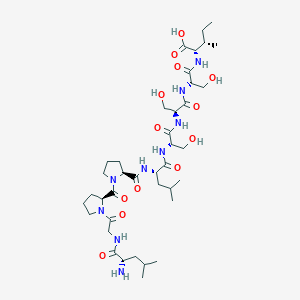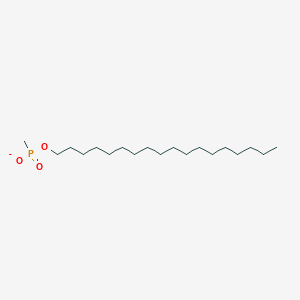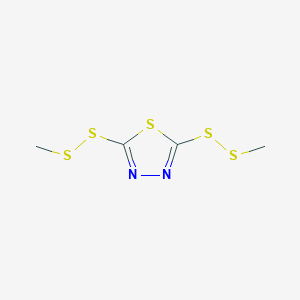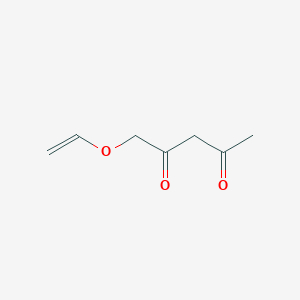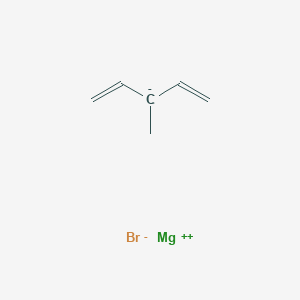
magnesium;3-methylpenta-1,4-diene;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-methylpenta-1,4-diene;bromide is an organometallic compound that combines magnesium, 3-methylpenta-1,4-diene, and bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-methylpenta-1,4-diene;bromide typically involves the reaction of 3-methylpenta-1,4-diene with magnesium and bromine. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in an anhydrous ether solvent to form the Grignard reagent. The reaction conditions often require a dry, inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions using specialized equipment to ensure the purity and yield of the product. The process typically includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-methylpenta-1,4-diene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2)
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides (e.g., HBr), halogens (e.g., Br2), and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, addition reactions with HBr can yield 1,2- or 1,4-addition products, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;3-methylpenta-1,4-diene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which magnesium;3-methylpenta-1,4-diene;bromide exerts its effects involves the formation of reactive intermediates, such as Grignard reagents, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Magnesium;3-methylpenta-1,4-diene;bromide can be compared with other similar compounds, such as:
Magnesium;1,4-pentadiene;bromide: Similar in structure but lacks the methyl group at the 3-position, leading to different reactivity and applications.
Magnesium;3-methyl-1,4-pentadiene;chloride: Similar but with chloride instead of bromide, which can affect the compound’s reactivity and stability.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
652131-35-6 |
|---|---|
Molekularformel |
C6H9BrMg |
Molekulargewicht |
185.34 g/mol |
IUPAC-Name |
magnesium;3-methylpenta-1,4-diene;bromide |
InChI |
InChI=1S/C6H9.BrH.Mg/c1-4-6(3)5-2;;/h4-5H,1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YUFIFDLITINYRN-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-](C=C)C=C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
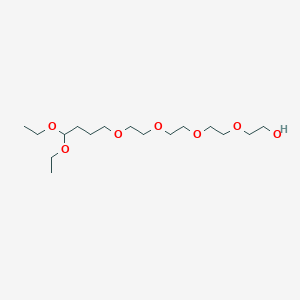

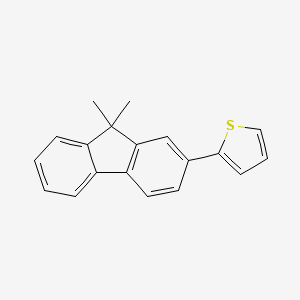

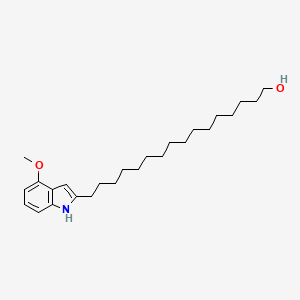
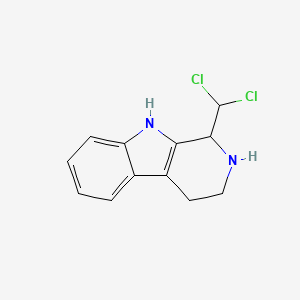
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
